molecular formula C11H15N3 B12282201 (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine

Cat. No.: B12282201
M. Wt: 189.26 g/mol
InChI Key: CMUSFDKSQIXVNB-UHFFFAOYSA-N
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Description

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of cancer research. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and an isopropylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the isopropylamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring. Subsequent alkylation or reductive amination can be used to introduce the isopropylamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles like amines, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine is unique due to its specific substitution pattern and the presence of the isopropylamine group, which can influence its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propan-2-amine

InChI

InChI=1S/C11H15N3/c1-8(2)13-6-9-7-14-11-10(9)4-3-5-12-11/h3-5,7-8,13H,6H2,1-2H3,(H,12,14)

InChI Key

CMUSFDKSQIXVNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CNC2=C1C=CC=N2

Origin of Product

United States

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